Rupintrivir

Catalog No.
S542073
CAS No.
223537-30-2
M.F
C31H39FN4O7
M. Wt
598.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rupintrivir

CAS Number

223537-30-2

Product Name

Rupintrivir

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Molecular Formula

C31H39FN4O7

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1

InChI Key

CAYJBRBGZBCZKO-BHGBQCOSSA-N

SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Solubility

Soluble in DMSO

Synonyms

(trans-(4S,2'R,5'S,3''S)-4-(2'-4-(4-fluorobenzyl)-6'-methyl-5'-((5''-methylisoxazole)-3''-carbonylamino)-4-oxoheptanoylamino))-5-(2''-oxopyrrolidin-3'''-yl)pent-2-enoic acid ethyl ester, AG 7088, AG-7088, AG7088, ethyl-3-((5'-methylisoxazole-3'-carbonyl)-Valpsi(COCH2)Phe(4-F)-(pyrrol-Ala))propenoate, rupintrivir, ruprintrivir

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C

Description

The exact mass of the compound Rupintrivir is 598.2803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Rupintrivir works by inhibiting a viral enzyme called the 3C protease. This enzyme is crucial for the virus to replicate inside host cells. By blocking the 3C protease, Rupintrivir disrupts the viral replication cycle, potentially preventing the spread of the virus and reducing the severity of infection [].

Research Applications

  • Antiviral therapy: Much of the research on Rupintrivir focuses on its potential as an antiviral treatment. Studies have investigated its effectiveness against various picornaviruses, including rhinoviruses and enteroviruses [, , ].
  • Understanding viral replication: Rupintrivir can be a valuable tool in research aimed at understanding the mechanisms of picornavirus replication. By studying how the drug affects viral processes, scientists can gain insights into potential targets for future antiviral development.

Rupintrivir, also known as AG-7088, is a peptidomimetic antiviral drug primarily designed to inhibit the 3C protease of human rhinoviruses. Its chemical formula is C31H39FN4O7C_{31}H_{39}FN_{4}O_{7} with a molar mass of approximately 598.67 g/mol. The compound functions as an irreversible inhibitor, effectively blocking the processing of viral proteins, which is crucial for viral replication and survival . Rupintrivir has been investigated not only for rhinovirus infections but also for other viral diseases, including those caused by picornaviruses, noroviruses, and coronaviruses such as SARS-CoV and SARS-CoV-2 .

Rupintrivir acts as a rhinovirus 3C protease inhibitor []. Rhinoviruses rely on this enzyme to process viral proteins essential for replication []. By binding to the enzyme, Rupintrivir disrupts this process, hindering viral growth [].

Primarily through its interaction with the 3C protease enzyme. The mechanism involves a Michael addition reaction, where the warhead group of rupintrivir forms a covalent bond with the nucleophilic cysteine residue (C147) in the active site of the protease . This covalent modification results in the irreversible inhibition of the enzyme, preventing it from processing viral polyproteins necessary for viral replication.

Rupintrivir exhibits potent antiviral activity against rhinoviruses by inhibiting their 3C protease. Studies have shown that it significantly reduces respiratory symptoms and viral titers in experimental models of rhinovirus infection . Its effectiveness extends to various strains of rhinoviruses, demonstrating a broad-spectrum activity against multiple serotypes. Additionally, rupintrivir has been evaluated for its potential against other viruses, showcasing its versatility in antiviral applications .

The synthesis of rupintrivir has been refined over time. An improved synthesis method utilizes three amino acids: L-glutamic acid and D-4-fluorophenylalanine among others. The process involves several steps, including peptide coupling and cyclization reactions to construct the complex structure of rupintrivir . The synthetic pathway is crucial as it affects the yield and purity of the final product.

Rupintrivir's primary application is in treating respiratory infections caused by rhinoviruses. It has been particularly noted for its potential use in clinical settings to alleviate symptoms associated with colds and other upper respiratory tract infections . Furthermore, research is ongoing to explore its efficacy against emerging viral threats, including coronaviruses, making it a candidate for broader antiviral strategies .

Interaction studies have focused on the binding affinity of rupintrivir to various viral proteases. Molecular dynamics simulations indicate that rupintrivir maintains a stable fit within the catalytic core of the 3C protease from enterovirus 71 (EV71), suggesting a favorable interaction profile that could extend its use against different viral strains . These studies highlight potential variations in drug resistance among circulating isolates but suggest that rupintrivir retains activity against many variants due to conserved residues in the protease active site .

Rupintrivir shares structural and functional similarities with several other antiviral compounds. Below is a comparison table highlighting these compounds:

Compound NameMechanism of ActionTarget VirusUnique Features
RupintrivirIrreversible 3C protease inhibitorRhinovirusesPeptidomimetic structure; broad-spectrum activity
PleconarilCapsid-binding agentPicornavirusesBinds to virus capsid; prevents uncoating
LopinavirProtease inhibitorHIVUsed in combination therapy; high oral bioavailability
BoceprevirProtease inhibitorHepatitis C virusSpecific for HCV; used in combination therapy
TelaprevirProtease inhibitorHepatitis C virusSimilar mechanism; used alongside other antivirals

Rupintrivir's unique peptidomimetic nature allows it to effectively inhibit viral replication through a distinct mechanism compared to other antiviral agents, particularly those targeting different stages of the viral life cycle.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

598.28027776 g/mol

Monoisotopic Mass

598.28027776 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RGE5K1Q5QW

Drug Indication

Investigated for use/treatment in viral infection.

Pharmacology

Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.

MeSH Pharmacological Classification

Protease Inhibitors

Mechanism of Action

The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing.

Other CAS

223537-30-2

Wikipedia

Rupintrivir

Dates

Modify: 2023-08-15
1: Rocha-Pereira J, Nascimento MS, Ma Q, Hilgenfeld R, Neyts J, Jochmans D. The enterovirus protease inhibitor rupintrivir exerts cross-genotypic anti-norovirus activity and clears cells from the norovirus replicon. Antimicrob Agents Chemother. 2014 Aug;58(8):4675-81. doi: 10.1128/AAC.02546-13. PubMed PMID: 24890597; PubMed Central PMCID: PMC4136040.
2: Zhang X, Song Z, Qin B, Zhang X, Chen L, Hu Y, Yuan Z. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model. Antiviral Res. 2013 Mar;97(3):264-9. doi: 10.1016/j.antiviral.2012.12.029. PubMed PMID: 23295352.
3: Wu C, Cai Q, Chen C, Li N, Peng X, Cai Y, Yin K, Chen X, Wang X, Zhang R, Liu L, Chen S, Li J, Lin T. Structures of Enterovirus 71 3C proteinase (strain E2004104-TW-CDC) and its complex with rupintrivir. Acta Crystallogr D Biol Crystallogr. 2013 May;69(Pt 5):866-71. doi: 10.1107/S0907444913002862. PubMed PMID: 23633597.
4: Hung HC, Wang HC, Shih SR, Teng IF, Tseng CP, Hsu JT. Synergistic inhibition of enterovirus 71 replication by interferon and rupintrivir. J Infect Dis. 2011 Jun 15;203(12):1784-90. doi: 10.1093/infdis/jir174. PubMed PMID: 21536800.
5: Zhang XN, Song ZG, Jiang T, Shi BS, Hu YW, Yuan ZH. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. World J Gastroenterol. 2010 Jan 14;16(2):201-9. PubMed PMID: 20066739; PubMed Central PMCID: PMC2806558.
6: Wang J, Fan T, Yao X, Wu Z, Guo L, Lei X, Wang J, Wang M, Jin Q, Cui S. Crystal structures of enterovirus 71 3C protease complexed with rupintrivir reveal the roles of catalytically important residues. J Virol. 2011 Oct;85(19):10021-30. doi: 10.1128/JVI.05107-11. PubMed PMID: 21813612; PubMed Central PMCID: PMC3196404.
7: Lacroix C, George S, Leyssen P, Hilgenfeld R, Neyts J. The enterovirus 3C protease inhibitor SG85 efficiently blocks rhinovirus replication and is not cross-resistant with rupintrivir. Antimicrob Agents Chemother. 2015 Sep;59(9):5814-8. doi: 10.1128/AAC.00534-15. PubMed PMID: 26055377; PubMed Central PMCID: PMC4538484.
8: Lu G, Qi J, Chen Z, Xu X, Gao F, Lin D, Qian W, Liu H, Jiang H, Yan J, Gao GF. Enterovirus 71 and coxsackievirus A16 3C proteases: binding to rupintrivir and their substrates and anti-hand, foot, and mouth disease virus drug design. J Virol. 2011 Oct;85(19):10319-31. doi: 10.1128/JVI.00787-11. PubMed PMID: 21795339; PubMed Central PMCID: PMC3196414.
9: Binford SL, Weady PT, Maldonado F, Brothers MA, Matthews DA, Patick AK. In vitro resistance study of rupintrivir, a novel inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 2007 Dec;51(12):4366-73. PubMed PMID: 17908951; PubMed Central PMCID: PMC2167992.
10: Binford SL, Maldonado F, Brothers MA, Weady PT, Zalman LS, Meador JW 3rd, Matthews DA, Patick AK. Conservation of amino acids in human rhinovirus 3C protease correlates with broad-spectrum antiviral activity of rupintrivir, a novel human rhinovirus 3C protease inhibitor. Antimicrob Agents Chemother. 2005 Feb;49(2):619-26. PubMed PMID: 15673742; PubMed Central PMCID: PMC547258.
11: Burns-Naas LA, Lee C, Evering W, Ahern L, Webber S, Zorbas M. Lack of respiratory and contact sensitizing potential of the intranasal antiviral drug candidate rupintrivir (AG7088): a weight-of-the-evidence evaluation. J Immunotoxicol. 2005 Jul 1;2(3):123-39. doi: 10.1080/15476910500203925. PubMed PMID: 18958666.
12: Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. doi: 10.3109/14756366.2015.1018245. PubMed PMID: 25792507.
13: Wang Y, Li G, Yuan S, Gao Q, Lan K, Altmeyer R, Zou G. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrob Agents Chemother. 2016 Aug 22;60(9):5357-67. doi: 10.1128/AAC.01073-16. PubMed PMID: 27353263; PubMed Central PMCID: PMC4997834.
14: Costenaro L, Kaczmarska Z, Arnan C, Janowski R, Coutard B, Solà M, Gorbalenya AE, Norder H, Canard B, Coll M. Structural basis for antiviral inhibition of the main protease, 3C, from human enterovirus 93. J Virol. 2011 Oct;85(20):10764-73. doi: 10.1128/JVI.05062-11. PubMed PMID: 21835784; PubMed Central PMCID: PMC3187475.
15: Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. doi: 10.1016/j.bpc.2016.09.005. PubMed PMID: 27668727.
16: Tijsma A, Franco D, Tucker S, Hilgenfeld R, Froeyen M, Leyssen P, Neyts J. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014 Nov;58(11):6990-2. doi: 10.1128/AAC.03328-14. PubMed PMID: 25199773; PubMed Central PMCID: PMC4249361.
17: Smee DF, Evans WJ, Nicolaou KC, Tarbet EB, Day CW. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Res. 2016 Jul;131:61-5. doi: 10.1016/j.antiviral.2016.04.003. PubMed PMID: 27063860; PubMed Central PMCID: PMC5100981.
18: Shang L, Wang Y, Qing J, Shu B, Cao L, Lou Z, Gong P, Sun Y, Yin Z. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014 Dec;112:47-58. doi: 10.1016/j.antiviral.2014.10.009. PubMed PMID: 25446894.
19: Mello C, Aguayo E, Rodriguez M, Lee G, Jordan R, Cihlar T, Birkus G. Multiple classes of antiviral agents exhibit in vitro activity against human rhinovirus type C. Antimicrob Agents Chemother. 2014;58(3):1546-55. doi: 10.1128/AAC.01746-13. PubMed PMID: 24366736; PubMed Central PMCID: PMC3957863.
20: Kawatkar SP, Gagnon M, Hoesch V, Tiong-Yip C, Johnson K, Ek M, Nilsson E, Lister T, Olsson L, Patel J, Yu Q. Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease. Bioorg Med Chem Lett. 2016 Jul 15;26(14):3248-52. doi: 10.1016/j.bmcl.2016.05.066. PubMed PMID: 27265257.

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